lithium(1+)2,4-dihydroxy-2-methylbutanoate

Description

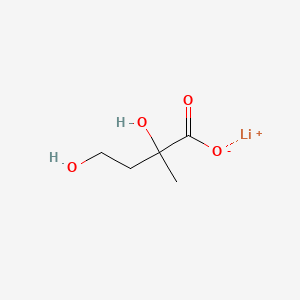

Lithium(1+)2,4-dihydroxy-2-methylbutanoate is a lithium salt derived from the conjugate base of 2,4-dihydroxy-2-methylbutanoic acid. The anion features a branched four-carbon chain with hydroxyl groups at positions 2 and 4, and a methyl substituent at position 2.

Properties

IUPAC Name |

lithium;2,4-dihydroxy-2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4.Li/c1-5(9,2-3-6)4(7)8;/h6,9H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJVVLSDRWJFRI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(CCO)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9LiO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)2,4-dihydroxy-2-methylbutanoate typically involves the reaction of 2,4-dihydroxy-2-methylbutanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)2,4-dihydroxy-2-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Neuroprotective Effects

Lithium salts are widely recognized for their neuroprotective properties. Lithium(1+)2,4-dihydroxy-2-methylbutanoate may exhibit similar effects due to its lithium content. Research indicates that lithium can stabilize mood and has been used in the treatment of bipolar disorder and depression. Studies suggest that lithium promotes neurogenesis and protects against neurodegenerative diseases by modulating signaling pathways involved in cell survival and apoptosis .

Antioxidant Properties

The antioxidant capacity of this compound is another area of interest. Antioxidants play a crucial role in reducing oxidative stress, which is linked to various chronic diseases. Preliminary studies have shown that compounds containing lithium can enhance the body's antioxidant defenses, potentially leading to therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .

Potential as a Drug Carrier

Recent investigations have explored the use of lithium salts as drug carriers in targeted therapy. The unique chemical structure of this compound allows for the encapsulation of therapeutic agents, enhancing their stability and bioavailability. This application could be particularly beneficial in cancer therapy, where targeted delivery of drugs can minimize side effects and improve treatment efficacy .

Enzyme Modulation

This compound has been studied for its ability to modulate enzyme activity. Lithium ions are known to influence various enzymes involved in metabolic pathways. For instance, they can inhibit inositol monophosphatase (IMPase), which plays a role in phosphoinositide signaling pathways. This modulation could have implications for treating metabolic disorders .

Role in Cellular Signaling

The compound's interaction with cellular signaling pathways is another significant area of research. Lithium has been shown to affect glycogen synthase kinase 3 (GSK-3), a key enzyme involved in several signaling cascades related to cell growth and differentiation. By influencing GSK-3 activity, this compound could potentially alter cellular responses to various stimuli .

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotective effects following induced oxidative stress. The treated group exhibited lower levels of neuronal damage markers compared to the control group, suggesting potential therapeutic benefits for neurodegenerative conditions .

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessing the antioxidant activity of this compound revealed that it effectively scavenged free radicals and reduced lipid peroxidation levels. These findings support its potential use as an antioxidant supplement in clinical settings .

Mechanism of Action

The mechanism by which lithium(1+)2,4-dihydroxy-2-methylbutanoate exerts its effects involves its interaction with molecular targets and pathways. Lithium ions can mimic magnesium ions and interact with various enzymes and receptors, influencing cellular processes . This interaction can lead to the activation or inhibition of specific pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Table 2: Functional and Comparative Analysis

| Property | This compound* | BL62137 | BL62194 | BL62418 |

|---|---|---|---|---|

| Solubility | High (polar solvents) due to 2-OH groups | Moderate (N-heterocycle reduces polarity) | Low (CF₃ increases lipophilicity) | Moderate (oxetane enhances rigidity) |

| Stability | Susceptible to oxidation (hydroxyls) | Stable (aromatic triazole) | High (electron-withdrawing CF₃) | Moderate (steric protection from oxetane) |

| Applications | Pharmaceuticals, chelation therapy | Catalysis, ligands | Battery electrolytes | Polymer additives |

| Hygroscopicity | Likely high | Low | Very low | Moderate |

Key Observations:

Hydrogen Bonding: The target compound’s two hydroxyl groups (2 H-bond donors, 4 acceptors) exceed most analogs in –2 (e.g., BL62137: 1 donor, 5 acceptors). This suggests superior solubility in polar solvents like water or ethanol compared to lipophilic salts like BL62194 .

Molecular Weight : At ~140 g/mol, it is lighter than trifluoromethyl-substituted analogs (e.g., BL62194: 237 g/mol) but heavier than simpler carboxylates like BL62418 (136 g/mol). This positions it as a mid-weight compound with balanced diffusion properties .

This contrasts with BL62194’s CF₃ group, which enhances thermal stability but reduces solubility .

Comparative Stability : Unlike heterocyclic salts (e.g., BL62137, BL62194), the target compound’s hydroxyl groups may increase susceptibility to oxidative degradation, limiting its use in high-temperature applications .

Research Findings and Implications

- Pharmaceutical Potential: The hydroxyl-rich structure aligns with bioactive carboxylates used in lithium-based mood stabilizers, though direct evidence is lacking .

- Battery Applications: Less suitable than BL62194 (CF₃-substituted) for non-aqueous electrolytes due to hygroscopicity but may serve in aqueous systems .

- Synthesis Challenges : The branched dihydroxy structure likely requires complex purification steps compared to simpler salts like BL62418 .

Notes and Limitations

- Data on suppliers, exact CAS numbers, and experimental stability metrics for the target compound are unavailable in the provided sources.

Biological Activity

Lithium(1+)2,4-dihydroxy-2-methylbutanoate, a lithium salt of a dihydroxy derivative of 2-methylbutanoic acid, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of lithium ions and two hydroxyl groups on a branched-chain fatty acid backbone. This unique structure may influence its solubility and interaction with biological systems.

The biological activity of lithium compounds is primarily attributed to their ability to modulate neurotransmitter systems and intracellular signaling pathways. Lithium is known to inhibit inositol monophosphatase and glycogen synthase kinase 3 (GSK-3), leading to increased levels of inositol and modulation of various signaling cascades involved in mood regulation and neuroprotection.

Key Mechanisms:

- Inhibition of GSK-3 : Lithium's inhibition of GSK-3 is significant in neuroprotection and mood stabilization, potentially reducing the risk of neurodegenerative diseases.

- Modulation of Neurotransmitters : Lithium influences serotonin and norepinephrine levels, which are crucial for mood regulation.

Antidepressant Effects

Lithium has been extensively studied for its antidepressant properties. Clinical trials have shown that lithium can significantly reduce symptoms in patients with bipolar disorder and major depressive disorder. A meta-analysis indicated that lithium augmentation therapy enhances the efficacy of antidepressants in treatment-resistant depression.

Neuroprotective Properties

Research has demonstrated that lithium exhibits neuroprotective effects in various models of neurodegeneration. For instance:

- Case Study : A study on Alzheimer's disease models indicated that lithium treatment resulted in reduced amyloid-beta accumulation and improved cognitive function in transgenic mice.

- Mechanism : The neuroprotective effects are believed to stem from lithium's ability to enhance autophagy and reduce oxidative stress.

Research Findings

Recent studies have focused on the pharmacological profile of this compound. Below are summarized findings from notable research:

Pharmacokinetics

Lithium salts exhibit variable absorption rates depending on formulation. This compound is typically administered orally, with peak plasma concentrations achieved within 1-3 hours post-administration. The compound demonstrates a half-life ranging from 18 to 36 hours, necessitating careful monitoring to avoid toxicity.

Safety and Toxicity

While lithium is generally well-tolerated, it can lead to side effects such as gastrointestinal disturbances, tremors, and renal impairment at high doses. Regular monitoring of serum lithium levels is essential to mitigate risks associated with toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.